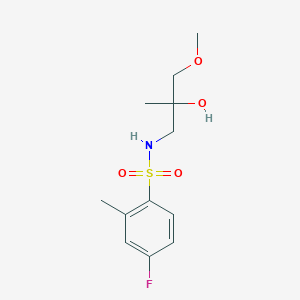![molecular formula C13H21NO2 B3004024 Butyl[(3,4-dimethoxyphenyl)methyl]amine CAS No. 170115-42-1](/img/structure/B3004024.png)
Butyl[(3,4-dimethoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(3,4-dimethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 3 and 4 positions, and the amine group is attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3,4-dimethoxyphenyl)methyl]amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and increase the yield of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Butyl[(3,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butyl[(3,4-dimethoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[(3,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the amine functionality play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with an ethylamine chain instead of a butylamine chain.
3,4-Dimethoxybenzylamine: Lacks the butyl group, making it less hydrophobic.
N-Butyl-3,4-dimethoxybenzylamine: Similar structure but with different substitution patterns.
Uniqueness: Butyl[(3,4-dimethoxyphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy groups and a butyl chain enhances its lipophilicity and potential biological activity .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)13(9-11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWWSCZOAULJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
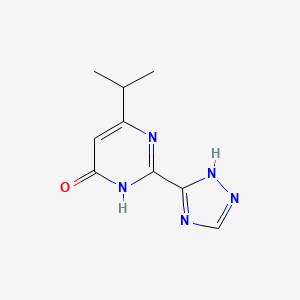
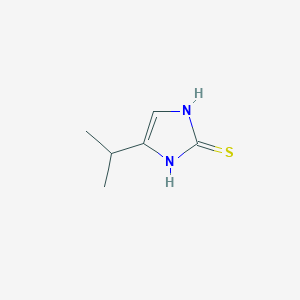
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
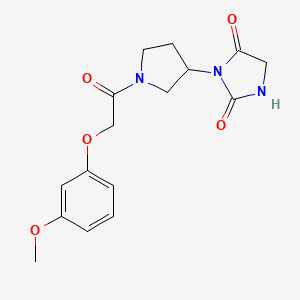
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)
![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

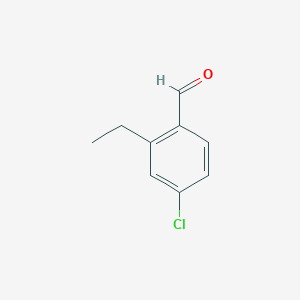
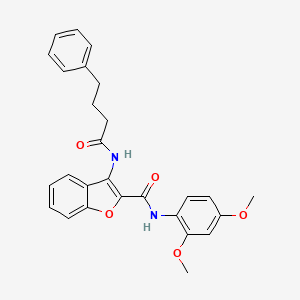
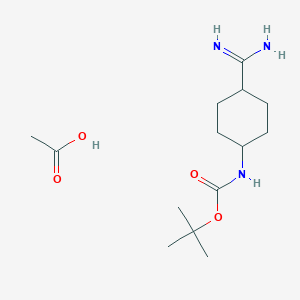
![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)
![5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B3003961.png)
![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)
